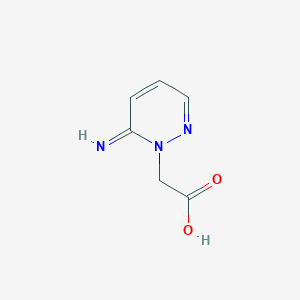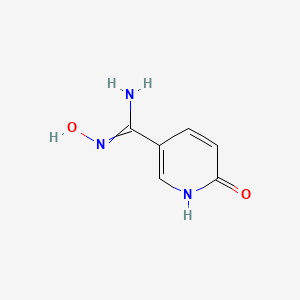
1-(1,2,3,4-Tetrahydronaphthalen-2-yl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1,2,3,4-Tetrahydronaphthalen-2-yl)ethanol is an organic compound with the molecular formula C12H16O It is a derivative of naphthalene, where the naphthalene ring is partially hydrogenated, and an ethanol group is attached to the second carbon of the tetrahydronaphthalene ring
准备方法
Synthetic Routes and Reaction Conditions: 1-(1,2,3,4-Tetrahydronaphthalen-2-yl)ethanol can be synthesized through several methods. One common approach involves the reduction of 1-(2-naphthyl)ethanol using hydrogenation techniques. The reaction typically employs a catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures. Another method involves the reduction of 1-(2-naphthyl)ethanol using sodium borohydride (NaBH4) in the presence of a suitable solvent like ethanol or methanol.
Industrial Production Methods: Industrial production of this compound often involves large-scale hydrogenation processes. These processes utilize high-pressure hydrogen gas and metal catalysts to achieve efficient and cost-effective synthesis. The reaction conditions are optimized to ensure high yields and purity of the final product.
化学反应分析
Types of Reactions: 1-(1,2,3,4-Tetrahydronaphthalen-2-yl)ethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form the corresponding ketone or carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of metal catalysts like palladium or platinum.
Substitution: Substitution reactions can occur at the hydroxyl group, where it can be replaced by other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed:
Oxidation: The major products formed from oxidation reactions include 1-(1,2,3,4-Tetrahydronaphthalen-2-yl)ketone and 1-(1,2,3,4-Tetrahydronaphthalen-2-yl)carboxylic acid.
Reduction: Reduction reactions typically yield the fully hydrogenated derivative, 1-(1,2,3,4-Tetrahydronaphthalen-2-yl)methanol.
Substitution: Substitution reactions can produce various derivatives depending on the substituent introduced.
科学研究应用
1-(1,2,3,4-Tetrahydronaphthalen-2-yl)ethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
作用机制
The mechanism of action of 1-(1,2,3,4-Tetrahydronaphthalen-2-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. For example, it may bind to G-protein-coupled receptors (GPCRs) or inhibit specific enzymes involved in inflammatory pathways. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
1-(1,2,3,4-Tetrahydronaphthalen-2-yl)ethanol can be compared with other similar compounds, such as:
1-Tetralol:
α-Tetralol: Another derivative of tetrahydronaphthalene, differing in the position of the hydroxyl group.
Tetralin-1-ol: Similar to 1-Tetralol but with variations in the hydrogenation of the naphthalene ring.
The uniqueness of this compound lies in its specific structural configuration and the position of the ethanol group, which imparts distinct chemical and biological properties.
属性
分子式 |
C12H16O |
|---|---|
分子量 |
176.25 g/mol |
IUPAC 名称 |
1-(1,2,3,4-tetrahydronaphthalen-2-yl)ethanol |
InChI |
InChI=1S/C12H16O/c1-9(13)11-7-6-10-4-2-3-5-12(10)8-11/h2-5,9,11,13H,6-8H2,1H3 |
InChI 键 |
DHUZJOASVDJXMM-UHFFFAOYSA-N |
规范 SMILES |
CC(C1CCC2=CC=CC=C2C1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[1,2,4]Triazolo[1,5-a]pyridin-2-amine, 6-bromo-7,8-dimethyl-](/img/structure/B13885939.png)

![Tert-butyl 1-[3-[(3-acetyloxy-4-methoxy-4-oxobutanethioyl)amino]-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanethioyl]azetidine-2-carboxylate](/img/structure/B13885956.png)
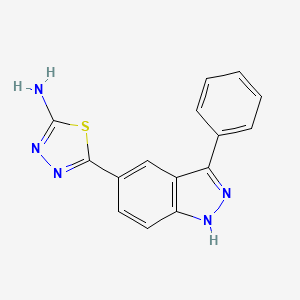
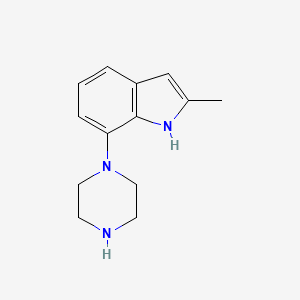
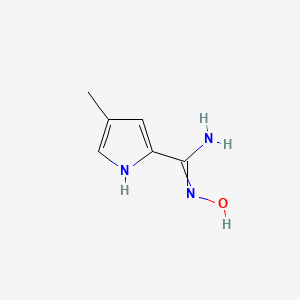
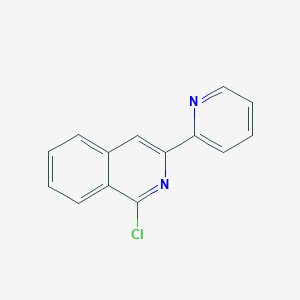
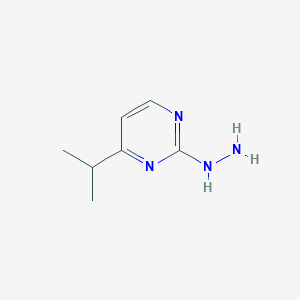
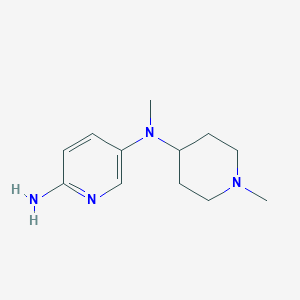
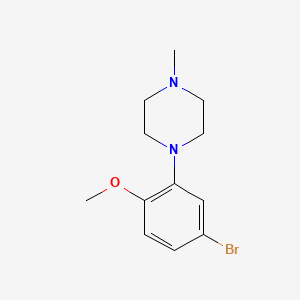
![4-Methoxy-2-[(quinolin-3-ylamino)methyl]phenol](/img/structure/B13886010.png)
